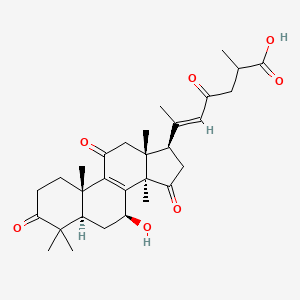

Ganoderenic Acid D

Description

Historical Context and Isolation from Ganoderma lucidum

The medicinal use of Ganoderma species dates back thousands of years, with early records found in ancient Chinese pharmacopoeias like the Shennong's Classic of Materia Medica nih.govmdpi.com. For centuries, these mushrooms were revered for their purported health-promoting and life-extending properties. The scientific endeavor to identify the active compounds responsible for these effects gained momentum in the latter half of the 20th century. Ganoderic acids, a class of highly oxidized lanostane-type triterpenes, were identified as key bioactive constituents of Ganoderma lucidum nih.govwikipedia.org. Ganoderenic Acid D is one of the many triterpenoids isolated and characterized from this mushroom nih.govfoodb.canih.govcaymanchem.comjfda-online.comd-nb.info. Early research focused on isolating and elucidating the structures of these compounds using chromatographic and spectroscopic techniques jfda-online.com.

Significance in Triterpenoid (B12794562) Research and Natural Product Discovery

This compound belongs to the broad class of triterpenoids, which are naturally occurring compounds derived from six isoprene (B109036) units foodb.ca. Triterpenoids, in general, are a rich source of novel chemical scaffolds with diverse biological activities, making them a significant area of focus in natural product discovery nih.govmdpi.com. GA-D's significance lies in its complex structure and its role as a representative of the ganoderic acid family, which has been extensively studied for its pharmacological potential nih.govmdpi.com. The ongoing research into GA-D contributes to the broader understanding of how triterpenoids interact with biological systems, offering insights into potential drug development pathways for various diseases nih.govmdpi.com.

Current Research Imperatives and Emerging Directions for this compound Studies

Current research on this compound is driven by the need to elucidate its precise molecular mechanisms of action and to explore its therapeutic potential more deeply. Key research imperatives include understanding how GA-D modulates cellular pathways, its specific targets, and its efficacy in preclinical models. Emerging directions involve investigating its role in cellular senescence and aging nih.gov, its impact on metabolic reprogramming in cancer cells caymanchem.commedchemexpress.com, and its potential synergistic effects when combined with other therapeutic agents nih.gov. Furthermore, research is exploring the structure-activity relationships of GA-D and its derivatives to optimize their therapeutic properties mdpi.com. The development of advanced analytical techniques also continues to play a crucial role in identifying and quantifying GA-D and related compounds in various Ganoderma species and products jfda-online.comrjpponline.org.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H40O7 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,28+,29-,30+/m1/s1 |

InChI Key |

JGWQYLZHPPFHEH-OWDPHXCRSA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Engineering of Ganoderenic Acid D

Upstream Mevalonate (B85504) Pathway Dynamics

The initial stages of ganoderic acid biosynthesis involve the well-established mevalonate pathway, a fundamental metabolic route for isoprenoid production in eukaryotes.

The MVA pathway commences with acetyl-CoA, the fundamental building block. Through a series of enzymatic reactions, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). The critical step towards triterpenoid (B12794562) biosynthesis involves the head-to-head condensation of two molecules of FPP, catalyzed by squalene (B77637) synthase (SQS), to produce squalene (C30). Squalene is then epoxidized by squalene epoxidase (SE) to yield 2,3-oxidosqualene (B107256). Finally, lanosterol (B1674476) synthase (LS), also known as oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene, forming lanosterol, the characteristic tetracyclic triterpene skeleton that serves as the precursor for all ganoderic acids mdpi.comscielo.org.mxresearchgate.netmdpi.comnih.govd-nb.info.

Several enzymes play pivotal roles in channeling metabolic flux through the upstream MVA pathway towards lanosterol:

3-Hydroxy-3-methylglutaryl Coenzyme A Reductase (HMGR): This enzyme catalyzes the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate. HMGR is widely recognized as the rate-limiting enzyme in the MVA pathway, making it a key target for regulating isoprenoid biosynthesis tandfonline.commdpi.comfrontiersin.orgasm.orgnih.govfrontiersin.org.

Farnesyl Diphosphate Synthase (FPS): FPS is responsible for catalyzing the condensation of dimethylallyl pyrophosphate (DMAPP) with two molecules of isopentenyl pyrophosphate (IPP) to form farnesyl pyrophosphate (FPP) mdpi.comresearchgate.netnih.govd-nb.info. FPP serves as a crucial branch point intermediate, directing metabolic flow towards the synthesis of sterols and triterpenoids wikipedia.orgmdpi.comnih.govresearchgate.net.

Squalene Synthase (SQS): SQS catalyzes the first committed step in sterol and triterpenoid biosynthesis by condensing two molecules of FPP to form squalene wikipedia.orgmdpi.comnih.govresearchgate.netebi.ac.ukresearchgate.netoup.comfrontiersin.org. This enzyme is essential for channeling intermediates into the triterpenoid pathway nih.govresearchgate.netresearchgate.netoup.comfrontiersin.orgtandfonline.com.

Lanosterol Synthase (LS) / Oxidosqualene Cyclase (OSC): LS catalyzes the cyclization of 2,3-oxidosqualene into lanosterol asm.orgnih.govwikipedia.orgresearchgate.netreactome.orgnih.govresearchgate.net. Lanosterol represents the foundational tetracyclic structure from which all ganoderic acids are derived through subsequent modifications mdpi.comscielo.org.mxmdpi.comnih.govd-nb.infoasm.orgnih.govplos.orgnih.gov.

Table 1: Key Enzymes in Triterpenoid Biosynthesis

| Enzyme Name | EC Number | Primary Function | Significance in GA Biosynthesis |

| 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) | 1.1.1.34 | Catalyzes the reduction of HMG-CoA to mevalonate; rate-limiting step of the MVA pathway. | Controls flux into the MVA pathway; overexpression enhances triterpenoid accumulation tandfonline.comfrontiersin.orgasm.orgnih.gov. |

| Farnesyl Diphosphate Synthase (FPS) | 2.5.1.10 | Condenses IPP and DMAPP to form FPP. | Produces FPP, a precursor for squalene synthesis; overexpression can increase GA production researchgate.netd-nb.info. |

| Squalene Synthase (SQS) | 2.5.1.21 | Catalyzes the head-to-head condensation of two FPP molecules to form squalene. | First committed step towards sterols and triterpenoids; essential for channeling intermediates wikipedia.orgnih.govresearchgate.netresearchgate.net. |

| Lanosterol Synthase (LS) / OSC | 5.4.99.7 | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. | Forms the foundational tetracyclic lanosterol skeleton for all ganoderic acids mdpi.comasm.orgnih.govwikipedia.orgreactome.orgnih.gov. |

| Squalene Epoxidase (SE) | 1.14.99.7 | Epoxidizes squalene to 2,3-oxidosqualene. | Precedes the cyclization step to form lanosterol nih.govresearchgate.netsjtu.edu.cn. |

Post-Lanosterol Biotransformations and Structural Diversification

The structural complexity of ganoderic acids arises from extensive modifications of the lanosterol backbone. These modifications are primarily carried out by oxidative enzymes, with cytochrome P450 monooxygenases playing a central role.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes critical for introducing oxygen atoms into organic molecules, thereby facilitating a wide array of metabolic transformations. In the biosynthesis of ganoderic acids, CYPs are instrumental in the post-lanosterol modifications, including hydroxylation, oxidation, and other functionalization reactions that lead to the diverse structures of GAs mdpi.comwikipedia.orgplos.orgsjtu.edu.cnnih.govresearchgate.netscirp.orgnih.govresearchgate.netasm.orgresearchgate.netnih.gov. For instance, specific CYPs like CYP5150L8 have been identified to catalyze the oxidation of lanosterol at the C-26 position, a key step in the formation of certain ganoderic acid precursors sjtu.edu.cnnih.govnih.gov. The precise roles of many CYPs in the complex cascade leading to specific ganoderic acids, such as Ganoderenic Acid D, are still areas of active research researchgate.netresearchgate.net.

The precise sequence of enzymatic steps that transform lanosterol into the myriad of ganoderic acids, including GA D, is not fully elucidated and likely involves a complex interplay of various enzymes. These steps include specific hydroxylations, oxidations, reductions, and potentially acetylations or methylations at various positions on the lanostane (B1242432) skeleton mdpi.comd-nb.infowikipedia.orgresearchgate.netresearchgate.net. For example, the conversion of lanosterol to 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) involves a three-step biotransformation catalyzed by CYP5150L8 sjtu.edu.cnnih.gov. Other enzymes, such as steroid methyltransferases (SMTs) and short-chain dehydrogenase/reductases (SDRs), are also hypothesized to contribute to specific modifications that define the unique structures of different ganoderic acids researchgate.net.

Table 2: Selected Cytochrome P450 Genes and Their Putative Roles in GA Biosynthesis

| Gene Name | Putative Role | Reference(s) |

| CYP5150L8 | Catalyzes three-step oxidation of lanosterol at C-26 to form 3-hydroxy-lanosta-8,24-dien-26-al (HLDA) or -oic acid (HLDOA). | sjtu.edu.cnnih.govnih.gov |

| CYP512U6 | Hydroxylates ganoderic acids DM and TR at the C-23 position. | researchgate.net |

| CYP512A2 | Involved in oxidative modification of the lanostane skeleton. | nih.govresearchgate.net |

| CYP512V2 | Involved in oxidative modification of the lanostane skeleton. | nih.govresearchgate.net |

| CYP512A13 | Involved in oxidative modification of the lanostane skeleton. | nih.govresearchgate.net |

Strategies for Enhanced Production via Metabolic Engineering

Given the low natural yield of ganoderic acids and their significant therapeutic potential, metabolic engineering strategies are being explored to boost their production in Ganoderma lucidum or heterologous hosts.

Gene Overexpression: Overexpressing genes encoding key enzymes in the MVA pathway, such as HMGR, FPS, and SQS, has been demonstrated to increase the accumulation of intermediates like squalene and lanosterol, leading to enhanced ganoderic acid production d-nb.infotandfonline.comfrontiersin.orgasm.orgnih.govoup.com. For example, constitutive overexpression of a truncated HMGR gene resulted in a two-fold increase in GA content asm.orgnih.gov.

Pathway Engineering: Identifying and manipulating specific cytochrome P450 genes responsible for critical downstream modifications can lead to increased yields of particular ganoderic acids sjtu.edu.cnnih.govresearchgate.netnih.gov.

Heterologous Expression: Utilizing microbial hosts like Saccharomyces cerevisiae for the heterologous expression of key Ganoderma biosynthetic genes, particularly CYPs, offers a promising avenue for efficient bioproduction of specific GAs sjtu.edu.cnnih.govresearchgate.net.

Gene Editing: Advanced techniques like CRISPR-Cas9 or CRISPR-AsCpf1 can be employed to precisely modify genes, potentially repressing competing metabolic pathways and enhancing precursor accumulation for GA biosynthesis rsc.org.

Elicitation and Bioprocessing: The use of elicitors such as methyl jasmonate or cellulase, along with optimized fermentation conditions, can also stimulate GA production asm.orgresearchgate.net.

Compound List

Acetyl-CoA

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)

Mevalonate (MVA)

Isopentenyl Pyrophosphate (IPP)

Dimethylallyl Pyrophosphate (DMAPP)

Geranyl Pyrophosphate (GPP)

Farnesyl Pyrophosphate (FPP)

Squalene

2,3-Oxidosqualene

Lanosterol

Ganoderic Acid D (GA D)

Ganoderic Acids (GAs)

Ganoderic Acid DM

Ganoderic Acid TR

Hainanic Acid A

Ganoderic Acid Jc

3-Hydroxy-lanosta-8,24-dien-26-al (HLDA)

3-Hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA)

Investigations into Anticancer Mechanisms

This compound (GAD), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated notable anticancer properties through various molecular pathways. Research has focused on its ability to modulate cell growth, induce programmed cell death, and alter metabolic processes within cancer cells.

This compound has been shown to effectively inhibit the proliferation and reduce the viability of various cancer cell lines. In esophageal squamous cell carcinoma (ESCC) cells, specifically the EC9706 and Eca109 lines, GAD inhibited cell proliferation in a concentration-dependent manner, with treatments ranging from 10 to 40 μM for 24 hours. nih.govresearchgate.net This inhibitory action is linked to the downregulation of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.netmdpi.com Furthermore, in gemcitabine-resistant (GEM-R) triple-negative breast cancer (TNBC) cells, GAD was found to significantly inhibit proliferation. nih.gov It also has shown potential in suppressing the growth of anaplastic meningioma. mdpi.comnih.gov

Table 1: Effects of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Observed Effect | Key Molecular Pathway | Citation |

|---|---|---|---|---|

| EC9706, Eca109 | Esophageal Squamous Cell Carcinoma (ESCC) | Inhibition of cell proliferation | mTOR pathway | nih.govresearchgate.net |

| Gemcitabine-Resistant (GEM-R) | Triple-Negative Breast Cancer (TNBC) | Inhibition of cell proliferation | HIF-1α destabilization | nih.gov |

| Anaplastic Meningioma | Meningioma | Suppression of growth | Modulation of NDRG2 | mdpi.comnih.gov |

This compound triggers cancer cell death through the coordinated induction of apoptosis and autophagy, often in a synergistic manner.

This compound is a known inducer of apoptosis in several cancer models. In esophageal squamous cell carcinoma (ESCC) cells, GAD treatment leads to apoptosis through a process mediated by caspases. nih.govresearchgate.net This involves the activation of key executioner proteins in the apoptotic cascade. nih.govresearchgate.net Another identified mechanism involves the direct binding of this compound to the 14-3-3ζ protein, an interaction that is thought to contribute to its apoptotic effects in HeLa cervical cancer cells. ffhdj.com Studies also indicate that GAD can induce apoptosis in HeLa cells and non-small cell lung cancer cells. researchgate.net The process is often linked to the inhibition of major survival signaling pathways like the PI3K/Akt/mTOR cascade. mdpi.comnih.govnih.gov

In addition to apoptosis, this compound is a potent inducer of autophagy, a cellular self-degradation process. In ESCC cells, GAD not only initiates autophagic cell death but does so in synergy with apoptosis. nih.govresearchgate.net The mechanism is complex; GAD enhances the initial autophagy signal but then blocks the later stage of autophagic flux by preventing the fusion of autophagosomes with lysosomes. nih.gov This disruption of the autophagic process, combined with caspase-mediated apoptosis, leads to a more potent anticancer effect. nih.gov This synergistic cell death is driven by the downregulation of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.netmdpi.com

A significant aspect of this compound's anticancer activity is its ability to modulate cellular energy metabolism, particularly by targeting glycolysis. In gemcitabine-resistant triple-negative breast cancer (TNBC) cells, which often rely on enhanced glycolysis for survival, GAD has been shown to inhibit glucose uptake. nih.gov The underlying mechanism involves the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular response to low oxygen and promotes glycolysis. nih.govresearchgate.net GAD activates the p53/MDM2 pathway, which in turn promotes the ubiquitination and subsequent proteasomal degradation of HIF-1α. mdpi.comnih.govnih.gov This reduction in HIF-1α levels leads to the downregulation of its target genes responsible for glycolysis, including GLUT1, HK2, and PKM2. mdpi.comnih.govnih.gov By inhibiting this crucial energy pathway, GAD can help reverse gemcitabine (B846) resistance in TNBC. mdpi.comnih.govnih.gov

Table 2: Key Proteins Modulated by this compound in Cellular Energy Metabolism

| Protein | Function | Effect of GAD | Consequence | Citation |

|---|---|---|---|---|

| HIF-1α | Transcription factor promoting glycolysis | Promotes degradation | Inhibition of glycolysis | mdpi.comnih.govnih.govresearchgate.net |

| GLUT1 | Glucose transporter | Downregulation | Reduced glucose uptake | mdpi.comnih.govnih.gov |

| HK2 | Glycolytic enzyme (Hexokinase 2) | Downregulation | Inhibition of glycolysis | mdpi.comnih.govnih.gov |

| PKM2 | Glycolytic enzyme (Pyruvate Kinase M2) | Downregulation | Inhibition of glycolysis | mdpi.comnih.govnih.gov |

| p53/MDM2 | Tumor suppressor pathway | Activation | Promotes HIF-1α degradation | mdpi.comnih.govnih.gov |

Alteration of Cellular Energy Metabolism

Glycolysis Inhibition and Glucose Uptake Modulation

This compound demonstrates significant anti-tumor activity by interfering with the metabolic processes of cancer cells, specifically targeting glycolysis. Research has shown that this compound (GAD) effectively inhibits the proliferation and modulates glucose uptake in cancer cells. nih.gov In studies involving gemcitabine-resistant (GEM-R) triple-negative breast cancer (TNBC) cells, GAD was found to significantly inhibit glucose consumption. nih.gov This inhibition of glycolysis is a key part of its mechanism to overcome drug resistance in certain cancer types. researchgate.netnih.govmdpi.com The modulation of glucose metabolism is achieved by downregulating the expression of key genes involved in the glycolytic pathway. nih.govnih.gov

The primary mechanism for this effect is the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn leads to the downregulation of HIF-1α-dependent glycolysis genes. nih.gov Among the most affected genes are those encoding for crucial components of glucose metabolism: Glucose transporter 1 (GLUT1), Hexokinase 2 (HK2), and Pyruvate kinase M2 (PKM2). nih.govresearchgate.netnih.govmdpi.com GLUT1 is responsible for transporting glucose into the cell, while HK2 and PKM2 are rate-limiting enzymes within the glycolytic pathway. researchgate.net By reducing the expression of these genes, this compound effectively curtails the cancer cells' ability to uptake and metabolize glucose, thereby hindering their growth and survival. nih.govresearchgate.net

Role of Mitochondrial Deacetylase SIRT3

This compound functions as an activator of the mitochondrial deacetylase Sirtuin 3 (SIRT3). nih.gov SIRT3 is a primary deacetylase within the mitochondria, playing a crucial role in regulating mitochondrial function and mitigating oxidative stress by deacetylating various mitochondrial proteins. nih.govnih.gov The activation of SIRT3 by this compound is significant in the context of its biological activities, as SIRT3 is involved in governing energy metabolism. nih.gov

By activating SIRT3, this compound can influence mitochondrial protein acetylation levels, which are often increased under cellular stress. nih.gov SIRT3's robust deacetylase activity is central to maintaining mitochondrial homeostasis. nih.gov This interaction suggests that part of this compound's therapeutic potential is linked to its ability to enhance mitochondrial function and protect against oxidative stress through the SIRT3 pathway. nih.govnih.gov

Specific Signal Transduction Pathway Modulation

This compound has been shown to disrupt the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov In esophageal squamous cell carcinoma cells, this compound downregulates the expression of key phosphorylated proteins within this pathway, including PI3K, Akt, and mTOR itself. mdpi.com The inhibition of this signaling axis is a key mechanism behind the compound's ability to induce apoptosis and autophagy in cancer cells. mdpi.comnih.gov

The PI3K/Akt/mTOR pathway is frequently overactive in many types of cancer, promoting tumor progression. mdpi.com By suppressing the phosphorylation and thereby the activity of central nodes like Akt and mTOR, Ganoderic Acid D effectively counters this pro-survival signaling, contributing to its anti-cancer effects. mdpi.commdpi.com

A pivotal molecular action of this compound is its ability to promote the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govresearchgate.net HIF-1α is a transcription factor that is crucial for tumor adaptation to hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment. youtube.comyoutube.com Under hypoxic conditions, HIF-1α accumulation allows cancer cells to switch to glycolytic metabolism to survive. youtube.com

This compound reduces the accumulation of HIF-1α in cancer cells by promoting its degradation through the ubiquitination and proteasomal pathway. nih.govresearchgate.netnih.gov This action is not due to a decrease in HIF-1α production but rather an increase in its destruction. youtube.com The destabilization of HIF-1α leads to a direct downstream effect: the reduced expression of HIF-1α target genes. nih.gov These targets include key enzymes and transporters essential for glycolysis, such as GLUT1, HK2, and PKM2. nih.govnih.govmdpi.com This mechanism effectively reverses the glycolytic phenotype in cancer cells and is a cornerstone of how this compound overcomes drug resistance in certain tumors. nih.govresearchgate.net

The degradation of HIF-1α by this compound is mechanistically linked to the activation of the p53/MDM2 pathway. nih.govresearchgate.netnih.gov The Murine double minute 2 (MDM2) protein is a well-known E3 ubiquitin ligase that targets proteins, most notably the tumor suppressor p53, for proteasomal degradation, creating a negative feedback loop. mdpi.comresearchgate.netexcli.de

This compound activates this pathway, which in turn facilitates the MDM2-mediated ubiquitination and subsequent proteasomal degradation of HIF-1α. nih.govresearchgate.netnih.gov By engaging the p53/MDM2 machinery, this compound effectively marks HIF-1α for destruction, preventing its accumulation and transcriptional activity. nih.govmdpi.com This specific interaction highlights a novel anti-tumor function of this compound, linking the p53/MDM2 regulatory axis to the control of tumor metabolism via HIF-1α. nih.govnih.gov

Identification of Protein Targets in Cancer Cells

The biological activities of this compound are the result of its interaction with several key protein targets within cancer cells. These interactions disrupt critical pathways involved in tumor growth, metabolism, and survival.

Key Protein Targets of this compound

| Protein Target | Function | Effect of this compound | Citation |

|---|---|---|---|

| HIF-1α | Transcription factor, master regulator of hypoxic response and glycolysis. | Promotes ubiquitination and proteasomal degradation. | nih.govresearchgate.netnih.govmdpi.com |

| SIRT3 | Mitochondrial deacetylase, regulates mitochondrial function and oxidative stress. | Acts as an activator of SIRT3. | nih.govnih.gov |

| MDM2 | E3 ubiquitin ligase, negative regulator of p53 and other proteins. | Activates the pathway, leading to HIF-1α degradation. | nih.govresearchgate.netnih.gov |

| p53 | Tumor suppressor protein. | Activates the p53/MDM2 pathway. | nih.govresearchgate.netnih.gov |

| PI3K | Kinase, upstream activator of the Akt/mTOR pathway. | Downregulates phosphorylation/activity. | mdpi.com |

| Akt | Kinase, central node in cell survival and growth signaling. | Downregulates phosphorylation/activity. | mdpi.com |

| mTOR | Kinase, master regulator of cell growth and metabolism. | Downregulates phosphorylation/activity. | mdpi.comnih.gov |

| GLUT1 | Glucose transporter. | Downregulates expression via HIF-1α degradation. | nih.govresearchgate.netnih.gov |

| HK2 | Glycolytic enzyme (Hexokinase 2). | Downregulates expression via HIF-1α degradation. | nih.govresearchgate.netnih.gov |

| PKM2 | Glycolytic enzyme (Pyruvate Kinase M2). | Downregulates expression via HIF-1α degradation. | nih.govresearchgate.netnih.gov |

| 14-3-3ε | Scaffolding protein involved in signal transduction. | Identified as a direct target in preventing cellular senescence. | nih.gov |

14-3-3 Protein Family Interactions (e.g., 14-3-3ε)

This compound has been identified to directly interact with members of the 14-3-3 protein family, a group of highly conserved regulatory proteins involved in crucial cellular processes like cell cycle control and apoptosis. nih.govimrpress.comresearchgate.net In silico analyses predicted that this compound could bind to six isoforms of the 14-3-3 family (14-3-3β/α, 14-3-3γ, 14-3-3ζ/δ, 14-3-3ε, 14-3-3θ, and 14-3-3σ). researchgate.netbohrium.com This binding has been linked to the compound's cytotoxic effects in cancer cells, where it can induce G2/M cell cycle arrest and apoptosis. nih.gov

A key interaction for its anti-aging effects is with the 14-3-3ε isoform. bohrium.comnih.gov Studies have confirmed that 14-3-3ε is a direct target of this compound. bohrium.comnih.gov Molecular docking models suggest a stable binding, with this compound forming four hydrogen bonds with specific amino acid residues (Lys123, Arg57, and Arg130) within the 14-3-3ε binding pocket. bohrium.com Beyond direct binding, this compound also significantly upregulates the expression of 14-3-3ε at both the mRNA and protein levels in senescent cells. bohrium.comnih.gov This interaction is essential for its role in preventing senescence in human amniotic mesenchymal stem cells (hAMSCs). bohrium.comnih.gov

Peroxiredoxin 3 (PRDX3) Upregulation

A significant aspect of this compound's protective mechanism against oxidative stress-induced senescence is its ability to upregulate Peroxiredoxin 3 (PRDX3). mdpi.comresearchgate.net PRDX3 is a mitochondrial antioxidant enzyme crucial for cellular redox homeostasis. In studies using senescent hAMSCs, treatment with this compound led to a notable increase in the expression of PRDX3. mdpi.comresearchgate.net This upregulation is part of a broader stress response activation and is associated with the PERK/NRF2 signaling pathway. By enhancing PRDX3 levels, this compound helps to inhibit the generation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage and delaying the onset of senescence. mdpi.com

Anti-Aging and Senescence Alleviation Mechanisms

This compound has demonstrated potent anti-aging and senescence-alleviating effects, particularly in the context of stem cell aging, which is considered a hallmark of organismal aging. mdpi.comresearchgate.net

Regulation of Mesenchymal Stem Cell Senescence

This compound has been shown to effectively retard the senescence of mesenchymal stem cells (MSCs). bohrium.comnih.gov In models of oxidative stress-induced senescence in hAMSCs, this compound significantly inhibits the formation of senescence-associated β-galactosidase, a key biomarker of senescent cells. mdpi.comresearchgate.net Furthermore, it mitigates other cellular hallmarks of senescence, including markedly inhibiting the generation of reactive oxygen species (ROS), reducing the expression of cell cycle inhibitors p16 and p21, relieving cell cycle arrest, and enhancing telomerase activity. nih.govmdpi.comresearchgate.net This protective effect extends in vivo, where this compound was found to delay the senescence of bone-marrow mesenchymal stem cells in an aging mouse model. bohrium.comnih.gov

Table 1: Effects of this compound on Markers of Mesenchymal Stem Cell Senescence

| Marker | Effect of this compound Treatment | Cellular Outcome | Source(s) |

|---|---|---|---|

| Senescence-Associated β-galactosidase (SA-β-gal) | Significantly inhibited/reduced | Alleviation of senescence phenotype | mdpi.com, researchgate.net, nih.gov |

| Reactive Oxygen Species (ROS) | Markedly inhibited/reduced | Protection from oxidative stress | bohrium.com, mdpi.com, researchgate.net |

| p16 and p21 Proteins | Expression significantly decreased | Relief of cell cycle arrest | mdpi.com, researchgate.net, nih.gov |

| Telomerase Activity | Enhanced | Improved cell replication potential | mdpi.com, researchgate.net |

| Differentiation Potential | Maintained/Enhanced | Preservation of stem cell function | bohrium.com, nih.gov |

Activation of Stress Response Pathways (e.g., PERK/NRF2 signaling)

A central mechanism for the anti-senescence activity of this compound is the activation of the PERK/NRF2 signaling pathway. mdpi.comresearchgate.net Research indicates that this compound upregulates the expression of phosphorylated protein kinase R-like endoplasmic reticulum kinase (PERK) and nuclear factor-erythroid 2-related factor 2 (NRF2). mdpi.comresearchgate.net The activation of PERK promotes the transfer of NRF2 into the cell nucleus. Once in the nucleus, NRF2 activates the transcription of antioxidant genes, including PRDX3, which restores redox homeostasis and enhances the cell's resistance to oxidative stress. Inhibition of the PERK/NRF2 pathway has been shown to suppress the anti-senescence effects of this compound, confirming the critical role of this pathway. mdpi.comresearchgate.net

Modulation of Calcium/Calmodulin/CaMKII Signaling

The anti-aging effects of this compound are intricately linked to its modulation of the calcium signaling cascade. bohrium.com Studies have revealed that this compound prevents MSC senescence by activating the Ca²⁺ calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/NRF2 axis. bohrium.comnih.gov This pathway activation is initiated by the binding of this compound to its target protein, 14-3-3ε. bohrium.comnih.gov The interaction with 14-3-3ε subsequently triggers the CaM/CaMKII pathway, which in turn leads to the activation of NRF2. bohrium.comnih.gov Knockdown of the gene encoding 14-3-3ε was found to reverse the activation of CaM/CaMKII/Nrf2 signals, thereby weakening the anti-aging effect of this compound. nih.gov This demonstrates a hierarchical signaling pathway: this compound targets 14-3-3ε to activate CaM/CaMKII, which then engages the NRF2 stress response pathway to alleviate senescence. bohrium.com

Anti-inflammatory Mechanisms

Triterpenoids isolated from Ganoderma lucidum, as a class, are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK. nih.govmdpi.com These compounds have been shown to suppress the release of pro-inflammatory cytokines. mdpi.com While this compound is a prominent member of this class, detailed mechanistic studies focusing specifically on its direct anti-inflammatory actions are less prevalent in the current literature compared to research on its anti-senescence activities. Molecular docking studies have suggested that other ganoderic acids can bind to components of the NF-κB pathway, but specific experimental validation for this compound's role in modulating this pathway requires further investigation. mdpi.com

Table 2: List of Compounds and Proteins Mentioned

| Name | Type |

|---|---|

| This compound | Chemical Compound (Triterpenoid) |

| 14-3-3ε | Protein |

| 14-3-3 Protein Family | Protein Family |

| Peroxiredoxin 3 (PRDX3) | Protein (Antioxidant Enzyme) |

| p16 | Protein (Tumor Suppressor) |

| p21 | Protein (Tumor Suppressor) |

| PERK (EIF2AK3) | Protein (Kinase) |

| NRF2 (NFE2L2) | Protein (Transcription Factor) |

| Calcium (Ca²⁺) | Ion |

| Calmodulin (CaM) | Protein (Calcium-binding) |

| CaMKII | Protein (Kinase) |

| NF-κB | Protein Complex (Transcription Factor) |

Impact on Microglial Activation

Neuroprotective Mechanisms

The neuroprotective potential of this compound is an area of growing interest, with computational and in vitro studies suggesting its involvement in pathways related to neurodegenerative diseases.

The pathogenesis of Alzheimer's disease is complex, involving factors such as amyloid-beta (Aβ) accumulation and neuroinflammation. nih.govnih.gov While much of the research on Ganoderma lucidum and Alzheimer's has focused on Ganoderic Acid A and its ability to promote Aβ clearance by microglia nih.govnih.govresearchgate.net, the role of this compound is less clear. Extracts containing various ganoderic acids have been shown to protect neurons from Aβ-induced stress. researchgate.net Given that Ganoderic Acid D is a component of these extracts, it may contribute to the observed neuroprotective effects. Long-term administration of triterpenoids from Ganoderma lucidum has been found to mitigate age-associated brain physiological decline in mouse models of Alzheimer's disease, with Ganoderic Acid A identified as a key effective constituent. frontiersin.org Further studies are needed to isolate and confirm the specific contributions of this compound to these effects.

Computational studies have provided specific insights into the potential role of this compound in Parkinson's disease. A key protein implicated in Parkinson's disease is the Leucine-Rich Repeat Kinase 2 (LRRK2). nih.govnih.gov A molecular docking and dynamics simulation study investigated the interaction of several ganoderic and ganoderenic acids with LRRK2. nih.govresearchgate.net This study revealed that this compound interacts with the active site residues of the RoC GTPase domain of LRRK2. nih.govresearchgate.net The RoC domain is crucial for the kinase's function, and its dimerization is a key step in its activation. nih.gov The interaction of this compound with this domain suggests a potential mechanism for modulating LRRK2 activity, which is a significant therapeutic target in Parkinson's disease.

Table 1: Computational Docking and Interaction of Ganoderic and Ganoderenic Acids with LRRK2 This table is based on data from a computational study and requires experimental validation.

| Compound | Interacting Domain of LRRK2 | Binding Affinity (kcal/mol) | Key Interactions |

| Ganoderic Acid A | Scaffold (ankyrin) domain | -3.0 to -3.4 | Hydrophobic and hydrogen bonds |

| Ganoderic Acid D | CoR domain | -3.0 to -3.4 | Hydrophobic and hydrogen bonds |

| Ganoderic Acid F | CoR domain | -3.0 to -3.4 | Hydrophobic and hydrogen bonds |

| This compound | RoC GTPase domain | -3.0 to -3.4 | Hydrophobic and hydrogen bonds |

| Ganoderenic Acid B | CoR domain | -3.0 to -3.4 | Significant ionic interactions |

Antimicrobial and Antiviral Mechanisms

Ganoderma lucidum has a long history of use in traditional medicine for treating infections, and its constituent triterpenoids are believed to be major contributors to these effects.

While direct evidence of this compound's effect on the Sendai virus is not available, studies on related compounds and pathways offer valuable clues. Research has demonstrated that Ganoderic Acid T can inhibit the replication of the Sendai virus by targeting the mTOR signaling pathway. nih.gov Separately, Ganoderic Acid D has been shown to downregulate the mTOR signaling pathway in cancer cells, leading to apoptosis and autophagic cell death. nih.gov The mTOR pathway is a critical regulator of cell growth and proliferation and is often hijacked by viruses for their own replication. The ability of Ganoderic Acid D to modulate this pathway suggests a potential antiviral mechanism that warrants further investigation, specifically in the context of viral infections like that of the Sendai virus.

General Antiviral Activity against Human Immunodeficiency Virus-1

Triterpenoids isolated from Ganoderma lucidum, including a class of compounds known as ganoderic acids, have demonstrated anti-HIV activity. researchgate.net Research suggests that certain ganoderic and ganolucidic acids may inhibit the attachment of the HIV-1 glycoprotein (B1211001) 120 (gp120) to the CD4 receptor on host cells. nih.gov Molecular docking simulations have predicted that ganolucidic acid A/D and ganoderic acid A/B have a strong binding affinity to the gp120 receptor, primarily through hydrogen bonding. nih.gov This interaction is thought to prevent the initial binding of the virus to the host cell, a critical step in the viral lifecycle. nih.govyoutube.com

While the general class of ganoderic acids has been implicated in anti-HIV-1 activity, specific mechanistic studies detailing the action of this compound are not extensively documented in the available research. However, some studies have identified various ganoderic acids as moderate inhibitors of HIV-1 protease (PR), an enzyme crucial for viral replication, with 50% inhibitory concentrations (IC50) in the range of 0.17-0.23 mM. nih.gov

Hepatoprotective Mechanisms

Protection against Oxidative Stress-Induced Liver Cell Injury

Ganoderic acids have been shown to possess hepatoprotective properties by mitigating oxidative stress in liver cells. mdpi.commdpi.com Excessive alcohol consumption can lead to the accumulation of toxic metabolites like acetaldehyde, which generates an excess of reactive oxygen species (ROS), causing oxidative stress damage to the liver. mdpi.comnih.gov Studies on ganoderic acid-rich extracts have demonstrated a significant reduction in markers of oxidative stress, such as malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH), in the liver. mdpi.comnih.gov Concurrently, these extracts increase the levels of endogenous antioxidant enzymes, including glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD). mdpi.comnih.govrsc.org

Modulation of Metabolic Pathways in Liver Cells (e.g., Retinol (B82714) Metabolism, Fatty Acid Metabolism)

Ganoderic acids have been found to modulate various metabolic pathways within liver cells, contributing to their hepatoprotective effects. mdpi.comnih.gov The liver is a central organ for the metabolism and storage of retinoids (Vitamin A), and altered retinoid metabolism is associated with liver disease. nih.gov Research on Ganoderic Acid A has shown that it can regulate retinol metabolism, which in turn helps to ameliorate the cellular oxidative environment and reduce oxidative stress. mdpi.com By influencing the different forms of vitamin A compounds, such as retinal, retinol, and retinoate, it can also regulate lipid metabolism. mdpi.com

Furthermore, ganoderic acid interventions have been shown to significantly regulate genes related to fatty acid metabolism. nih.govnih.gov In instances of alcohol-induced liver injury, where there is often an abnormal accumulation of lipids, ganoderic acid treatment has been observed to up-regulate the β-oxidation of fatty acids. nih.gov This helps to reduce the buildup of fat in the liver. Specifically, interventions with Ganoderic Acid A have been shown to decrease the concentration of saturated fatty acids like myristic acid, which can otherwise lead to mitochondrial dysfunction and increased oxidative stress in liver cells. mdpi.com While these detailed mechanisms have been primarily attributed to Ganoderic Acid A and ganoderic acid-rich extracts, the presence of this compound in active extracts suggests it may play a role in these metabolic regulatory functions.

Attenuation of Inflammatory Responses

The hepatoprotective effects of ganoderic acids are also linked to their ability to attenuate inflammatory responses in the liver. mdpi.comnih.gov Chronic liver injury is often accompanied by inflammation, and ganoderic acid treatment has been shown to significantly reduce the infiltration of inflammatory cells in liver tissue. mdpi.com Studies have demonstrated that ganoderic acid-rich extracts can lower the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

Research on Ganoderic Acid A has shown that it can regulate the mRNA levels of genes involved in the inflammatory response in the liver. nih.gov This modulation of inflammatory pathways helps to mitigate liver damage. nih.gov By reducing the inflammatory response, ganoderic acids help to protect the liver from further injury and support its healing process. mdpi.com

Enzyme Inhibition Mechanisms

Angiotensin-Converting Enzyme (ACE) Inhibition

Certain triterpenoids derived from Ganoderma lucidum, including this compound, have been identified as inhibitors of the angiotensin-converting enzyme (ACE). researchgate.netkyushu-u.ac.jp ACE plays a key role in the renin-angiotensin system, which regulates blood pressure. nih.govfrontiersin.org By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to increases in blood pressure. frontiersin.org Therefore, the inhibition of ACE is a therapeutic target for managing hypertension. nih.gov

In a study evaluating various lanostane-type triterpenoids, this compound was among those that showed strong inhibitory activity against ACE. researchgate.net Another study reported a specific IC50 value for this compound in an ACE inhibition assay, further confirming its potential as an ACE inhibitor. kyushu-u.ac.jp The inhibition of ACE by these compounds contributes to the potential blood pressure-lowering effects of Ganoderma lucidum extracts. nih.gov The precise kinetic mechanism of inhibition by this compound (e.g., competitive, non-competitive) has not been fully elucidated in the available literature. mdpi.comnih.gov

Data Tables

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Section | Subsection | Biological Activity | Compound(s) Studied | Key Findings | Citations |

| 3.5.2 | General Antiviral Activity against Human Immunodeficiency Virus-1 | Anti-HIV-1 Activity | Ganoderic and Ganolucidic Acids | Predicted strong binding to HIV-1 gp120 receptor, suggesting inhibition of viral attachment. | nih.gov |

| 3.6.1 | Protection against Oxidative Stress-Induced Liver Cell Injury | Hepatoprotection via Antioxidant Activity | Ganoderic Acid-rich extracts, this compound | Reduction of oxidative stress markers (MDA, LDH) and increase in antioxidant enzymes (GSH, CAT, SOD). This compound identified in a cytoprotective extract. | mdpi.commdpi.comnih.govtandfonline.com |

| 3.6.2 | Modulation of Metabolic Pathways in Liver Cells | Metabolic Regulation | Ganoderic Acid A | Regulation of retinol and fatty acid metabolism, leading to reduced oxidative stress and lipid accumulation. | mdpi.comnih.gov |

| 3.6.3 | Attenuation of Inflammatory Responses | Anti-inflammatory Activity | Ganoderic Acid-rich extracts, Ganoderic Acid A | Reduction of inflammatory cell infiltration and pro-inflammatory cytokines (IL-6, TNF-α). | mdpi.comnih.gov |

| 3.7.1 | Angiotensin-Converting Enzyme (ACE) Inhibition | ACE Inhibition | This compound | Demonstrated strong inhibitory activity against ACE, with a reported IC50 value. | researchgate.netkyushu-u.ac.jp |

Table 2: IC50 Values for ACE Inhibition by Selected Ganoderic Acids

| Compound | IC50 (µM) | Source |

| This compound | 376.5 ± 62.4 | kyushu-u.ac.jp |

Steroid 5α-Reductase Inhibition

Steroid 5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). gavinpublishers.comyoutube.com Elevated levels of DHT are associated with various androgen-dependent conditions. Consequently, inhibitors of this enzyme are of significant therapeutic interest. gavinpublishers.com

Research Findings: this compound is among several triterpenoids isolated from Ganoderma lucidum that have been identified as inhibitors of steroid 5α-reductase. In one study, a group of related ganoderic acids, including this compound, demonstrated inhibitory activity with half-maximal inhibitory concentration (IC50) values ranging from 194 to 453 μM.

The inhibitory mechanism of ganoderic acids is believed to stem from their structural similarity to steroidal hormones. For the related compound, Ganoderic Acid DM, research has shown that it likely acts as a competitive inhibitor. nih.gov Its four-ringed steroidal structure is conformationally similar to that of DHT, allowing it to competitively block the enzyme's active site. nih.gov This prevents the normal conversion of testosterone to DHT. nih.gov Given the structural similarities among ganoderic acids, a comparable competitive inhibition mechanism is proposed for this compound.

| Compound | Enzyme Target | Reported IC50 Value (μM) | Proposed Mechanism |

|---|---|---|---|

| This compound (and related triterpenoids) | Steroid 5α-Reductase | 194 - 453 | Competitive inhibition of testosterone conversion to DHT |

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. medchemexpress.com Under hyperglycemic conditions, this pathway's increased activity can lead to an accumulation of sorbitol, contributing to diabetic complications. researchgate.net Therefore, aldose reductase inhibitors are investigated for their potential to prevent or manage such complications.

Research Findings: While various constituents of Ganoderma lucidum have been shown to inhibit human aldose reductase, specific evidence for this compound is not well-documented in the available scientific literature. Studies have successfully isolated and identified other ganoderic acids, such as Ganoderic Acid C2, Ganoderenic Acid A, and Ganoderic Acid Df, as potent inhibitors of this enzyme. medchemexpress.comelsevierpure.comnih.govnih.gov For these compounds, research indicates that the presence of a free carboxyl group in their side chain is crucial for their inhibitory activity. elsevierpure.comnih.govnih.gov However, similar detailed research findings specifically quantifying the inhibitory effect of this compound on aldose reductase are not presently available.

| Compound | Enzyme Target | Reported IC50 Value (μM) |

|---|---|---|

| This compound | Aldose Reductase | Data not available in cited sources |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates, such as starch and disaccharides, into absorbable monosaccharides like glucose. nih.govresearchgate.net Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.gov This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

Research Findings: Extracts and specific compounds from Ganoderma lucidum, such as Ganoderol B and certain proteoglycans, have demonstrated notable α-glucosidase inhibitory activity. nih.govresearchgate.netelsevierpure.com One study on a generalized "ganoderic acid" preparation reported an IC50 value of 78.45 ± 1.64 μg/mL for α-glucosidase inhibition. nih.gov However, this study did not specify which individual ganoderic acids were responsible for the activity. There is a lack of specific scientific studies and data, such as an IC50 value, that exclusively document the inhibitory action of this compound on alpha-glucosidase.

| Compound | Enzyme Target | Reported IC50 Value |

|---|---|---|

| This compound | Alpha-Glucosidase | Data not available in cited sources |

Data Tables

Table 1: Selected Cytotoxic Effects of Ganoderenic Acid D on Cancer Cell Lines

| Cell Line | IC50 Value | Reference |

| HepG2 | 0.14 µg/ml | caymanchem.comcaymanchem.com |

| HeLa | 0.18 µg/ml | caymanchem.comcaymanchem.com |

| Caco-2 | 0.02 µg/ml | caymanchem.com |

| Caco-2 | 0.26 mg/ml | caymanchem.com |

| HeLa | 17.3 µM | medchemexpress.commdpi.com |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Table 2: Mechanisms of Action of this compound in Cellular Processes

| Biological Process | Key Pathways/Targets Involved | Effect of GA-D | Reference |

| Anti-Cancer | mTOR pathway (PI3K, AKT, mTOR) | Downregulation, synergistic apoptosis and autophagic cell death | nih.gov |

| SIRT3, Cyclophilin D (CypD) | Upregulation of SIRT3, induction of deacetylated CypD | caymanchem.commedchemexpress.com | |

| Cell Cycle | G2/M phase arrest | medchemexpress.commdpi.com | |

| Apoptosis | Induction of apoptosis | medchemexpress.commedchemexpress.comtargetmol.com | |

| Anti-Aging/Senescence | CaM/CaMKII/Nrf2 axis, 14-3-3ε | Activation of CaM/CaMKII/Nrf2, targeting 14-3-3ε | nih.gov |

| Antioxidant defense (SOD, GPx) | Increases activity | nih.gov | |

| ROS production | Reduces production | nih.gov | |

| Anti-inflammatory | NO production in microglia | Inhibition of LPS-induced NO production | caymanchem.com |

| Atherosclerosis pathways | Attenuates by increasing ABCA1/G1, decreasing IL-1β, SPA, ALP/Osx/RUNX2 | researchgate.net |

Compound Name Table:

| Common Name | Chemical Formula | CAS Number |

| This compound | C30H40O7 / C30H42O7 | 100665-43-8 / 108340-60-9 |

| Ganoderic Acid A | C30H44O7 | - |

| Ganoderic Acid B | - | - |

| Ganoderic Acid C | - | - |

| Ganoderic Acid DM | - | - |

| Ganoderic Acid E | C30H40O7 | - |

| Ganoderic Acid G | - | - |

| Ganoderic Acid H | - | - |

| Ganoderic Acid I | - | - |

| Ganoderic Acid K | - | - |

| Ganoderic Acid T | - | - |

| Ganoderic Acid V | - | - |

| Ganoderic Acid W | - | - |

| Ganoderic Acid X | - | - |

| Ganoderic Acid Y | - | - |

| Ganoderic Acid Z | - | - |

| Ganoderenic Acid A | - | - |

| Ganoderenic Acid G | - | - |

| Ganoderenic Acid K | - | - |

| Ganoderenic Acid M1 | - | - |

| Ganoderic Acid J | - | - |

| Ganoderic Acid M3 | - | - |

| Ganoderic Acid M4 | - | - |

| Ganoderic Acid M7 | - | - |

| Ganoderic Acid M8 | - | - |

| Ganoderic Acid M16 | - | - |

| Ganoderic Acid M23 | - | - |

| Ganoderic Acid C2 | - | - |

| Ganoderic Acid GS-1 | - | - |

| Ganoderic Acid GS-2 | - | - |

| Ganoderiol A Triacetate | - | - |

| Ganolactone B | - | - |

| Lucidenic Acid A | C27 lanostane (B1242432) skeleton | - |

| Ganopsoreric Acid A | - | - |

| Ganodermanontriol | - | - |

| Ergosterol | - | - |

| Ergosterol Peroxide | - | - |

| Cerevisterol | - | - |

| Ganoderic Acid C5 | - | - |

| Ganoderic Acid C6 | - | - |

| Ganoderic Acid DM | - | - |

| Ganoderic Acid F | - | - |

| Ganoderic Acid S | - | - |

| Ganoderic Acid R | - | - |

| Ganoderic Acid TR | - | - |

| Ganoderic Acid 3 | - | - |

| Ganoderic Acid 4 | - | - |

| Ganoderic Acid 62 | - | - |

| Ganoderic Acid 63 | - | - |

| Ganoderic Acid 64 | - | - |

| 5α-lanosta-7,9(11),24-trien-15α,26-dihydroxy-3-one | - | - |

| Ganosinensin A | - | - |

| Ganosinensin B | - | - |

| Ganosinensin C | - | - |

| Ganoderic acid α | - | - |

| Ganoderic acid H | - | - |

| Ganoderic acid C1 | - | - |

| Ganoderiol A | - | - |

| Ganoderiol B | - | - |

| Ganoderiol F | - | - |

| 3β-5α-dihydroxy-6β-methoxyergosta-7,22-diene | - | - |

| Ganoderic acid XL | - | - |

| Ganoderic acid AM | - | - |

Structure Activity Relationship Sar Studies of Ganoderenic Acid D and Analogs

Influence of Core Lanostane (B1242432) Structure on Biological Activity

Ganoderenic Acid D belongs to the lanostane-type triterpenoids, a class of natural products characterized by a tetracyclic core skeleton derived from the cyclization of squalene (B77637). kopri.re.kr This rigid lanostane framework is the fundamental scaffold upon which the various functional groups are arrayed, and it is essential for the molecule's ability to interact with biological targets. The lanostane structure provides the correct spatial orientation for substituents that engage with enzymes and receptors.

Lanostane-type triterpenoids isolated from Ganoderma species are recognized as major pharmacologically active compounds, contributing significantly to the genus's antitumor and anti-inflammatory properties. kopri.re.krnih.govresearchgate.net The inherent bioactivity of this class of compounds is rooted in the core structure itself, which serves as a template for further functionalization. nih.gov Research on a wide array of these compounds has demonstrated that the lanostane skeleton is a prerequisite for activities such as cytotoxicity against various cancer cell lines, including those of the lung, liver, colon, and breast. nih.gov Modifications to this core, while not the primary focus of SAR studies on individual acids, would fundamentally alter the compound's identity and likely its entire pharmacological profile. Therefore, the integrity of the lanostane core is considered a foundational element for the biological activities observed in this compound and its analogs.

Role of Specific Hydroxyl and Carboxyl Groups in Biological Potency

The potency and selectivity of this compound are heavily influenced by the presence and position of hydroxyl (-OH) and carboxyl (-COOH) groups. nih.gov These polar functional groups are critical for forming hydrogen bonds and other electrostatic interactions with biological targets, such as the active sites of enzymes.

Studies on various ganoderic and ganoderenic acids have consistently highlighted the indispensable role of the carboxylic acid group in the side chain. encyclopedia.pubnih.gov For instance, research on the inhibition of enzymes like aldose reductase and 5α-reductase revealed that the carboxyl group is essential for activity. nih.govnih.govmdpi.com Esterification of this carboxyl group, for example by converting it to a methyl ester, often leads to a significant reduction or complete loss of inhibitory potency. nih.gov This suggests the negatively charged carboxylate ion at physiological pH is a key binding feature.

The position and stereochemistry of hydroxyl groups on the lanostane rings also play a crucial role. For aldose reductase inhibition, a hydroxyl substituent at the C-11 position has been identified as an important feature for activity. encyclopedia.pubnih.govresearchgate.net Similarly, hydroxyl groups at C-3, C-7, and C-15 have been noted as valuable for potent inhibition in related compounds. nih.govnih.gov These groups can modulate the molecule's solubility and its ability to interact with specific amino acid residues within a target protein, thereby fine-tuning its biological effect.

| Functional Group | Position | Contribution to Activity | Supporting Evidence |

|---|---|---|---|

| Carboxyl (-COOH) | Side Chain (C-26) | Essential for aldose reductase and 5α-reductase inhibition. encyclopedia.pubnih.gov | Methylation of this group significantly diminishes inhibitory activity. nih.gov |

| Hydroxyl (-OH) | C-11 | Important feature for aldose reductase inhibition. nih.govresearchgate.net | Compounds with a C-11 OH group show enhanced activity. encyclopedia.pub |

| Hydroxyl (-OH) | C-3, C-7, C-15 | Contributes to potent aldose reductase inhibition. nih.gov | The presence of these groups is correlated with higher inhibitory effects. nih.gov |

| Carbonyl (=O) | C-3 | Characteristic of many 5α-reductase inhibitors. nih.gov | Observed in several potent ganoderic acid inhibitors. encyclopedia.pub |

Significance of Double Bonds in Side Chains for Activity

Unsaturation within the side chain of ganoderic acids, specifically the presence of double bonds, is another structural feature that significantly impacts biological activity. Research has shown that a double bond moiety between C-20 and C-22 in the side chain can enhance the inhibitory activity against aldose reductase. nih.govresearchgate.net

Comparative Analysis with Other Ganoderic Acids for Distinct Pharmacological Profiles

The vast structural diversity among the ganoderic acids, which often differ by only the oxidation state or position of a single functional group, gives rise to a wide range of distinct pharmacological profiles. nih.gov Comparing this compound to other closely related analogs reveals how subtle structural changes can lead to different biological activities.

For example, while this compound has been noted for its ability to reverse gemcitabine (B846) resistance in triple-negative breast cancer, other compounds like Ganoderic Acid A are recognized for alleviating inflammation-induced degradation of the extracellular matrix in intervertebral disc degeneration. nih.gov Ganoderic Acid DM is a potent inhibitor of 5α-reductase, a property linked to the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl system in its side chain. nih.govmdpi.com In contrast, Ganoderic acids F and K, like Ganoderic Acid D, have demonstrated apoptotic activity against HeLa cervical cancer cells. mdpi.com

These differences highlight the high degree of specificity in the structure-activity relationships of this compound class. The specific combination of hydroxyl and carbonyl groups on the lanostane core, coupled with the unique structure of the side chain, determines the compound's primary biological target and its resulting pharmacological effect. For instance, a carbonyl group at C-7 is considered essential for inhibiting osteoclast differentiation, a property observed in compounds like Ganoderic Acid DM and Ganoderic Acid F. researchgate.net

| Compound | Key Structural Features | Reported Biological Activity |

|---|---|---|

| This compound | Lanostane core, specific hydroxylation, side chain with carboxyl group. | Reverses drug resistance (breast cancer); induces apoptosis (cervical and esophageal cancer). nih.govmdpi.com |

| Ganoderic Acid A | Differs in oxidation/hydroxylation pattern from this compound. | Anti-inflammatory (intervertebral disc degeneration); hepatoprotective. nih.gov |

| Ganoderic Acid C2 | Major triterpenoid (B12794562) in spores. researchgate.net | Considered a major bioactive component of G. lucidum. researchgate.net |

| Ganoderic Acid DM | Carbonyl at C-3, α,β-unsaturated carbonyl in side chain. nih.gov | Potent 5α-reductase inhibitor; inhibits osteoclast differentiation. researchgate.netnih.gov |

| Ganoderic Acid F | Carbonyl at C-7. researchgate.net | Inhibits osteoclast differentiation; apoptotic activity against HeLa cells. researchgate.netmdpi.com |

Advanced Research Methodologies and Technological Applications in Ganoderenic Acid D Studies

"Omics" Approaches for Mechanistic Discovery

"Omics" technologies, including proteomics and metabolomics, are instrumental in dissecting the intricate molecular processes influenced by Ganoderenic Acid D, providing detailed insights into its mechanisms of action.

Proteomics for Cellular Target Identification and Protein Expression Profiling

Proteomic studies are crucial for identifying the specific proteins that this compound interacts with or modulates, thereby elucidating its cellular targets and pathways. Research has employed techniques such as two-dimensional gel electrophoresis (2D-PAGE) coupled with mass spectrometry (e.g., MALDI-TOF MS/MS) to identify proteins whose expression levels are altered following GAD exposure. These findings are often validated using methods like Western blotting.

One study characterized the cytotoxicity mechanism of this compound by identifying 21 proteins whose expression was regulated upon GAD treatment. These identified proteins were further analyzed using in silico drug target searching programs to estimate potential drug target networks chemfaces.com. Quantitative proteomics analysis of Ganoderma lucidum spore extracts, which can contain GAD, has also revealed the regulation of proteins such as Ucp1, Mpz, Fasn, and Nefl, suggesting their involvement in cellular responses to these compounds sci-hub.se.

Table 1: Proteomic Findings Associated with this compound

| Methodology | Key Findings | Further Analysis/Validation | Reference |

| 2D Gel Electrophoresis, MALDI-TOF MS/MS, Western Blotting | Identified 21 proteins with altered expression levels upon GAD exposure | In silico drug target network estimation using INVDOCK chemfaces.com | chemfaces.com |

| Quantitative Proteomics (LC-MS/MS) | Regulation of proteins like Ucp1, Mpz, Fasn, Nefl in Ganoderma extracts | Not specified | sci-hub.se |

Metabolomics for Pathway Elucidation and Metabolic Fingerprinting

Metabolomics provides a comprehensive overview of the small molecule metabolites within a biological system, enabling the elucidation of metabolic pathways and the generation of metabolic fingerprints. Studies utilizing ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-QTOF-MS) have been employed to investigate the metabolic fate of this compound.

In vivo and in vitro studies have identified a significant number of metabolites derived from Ganoderic Acid D, with one study reporting the identification of 25 metabolites in bile samples from rats treated with GAD. These transformations include phase I metabolic processes such as reduction, monohydroxylation, dihydroxylation, and oxidation, as well as phase II processes like sulfation and glucuronidation. Key metabolic "soft spots" in the GAD structure were identified as the 3-carbonyl group, angular methyl groups, the 7-hydroxy group, and the 26-carboxylic acid moiety researchgate.net. Metabolomics has also been used in broader studies of Ganoderma lucidum to identify triterpenoids, including this compound, and to understand their accumulation patterns during different growth stages mdpi.com.

Table 2: Metabolomic Profiling of Ganoderic Acid D

| Methodology | Biological Context | Key Findings | Reference |

| UPLC-QTOF-MS | In vitro and In vivo (rats) | Identification of 25 metabolites; metabolic transformations include reduction, hydroxylation, oxidation, sulfation, and glucuronidation; identified soft spots in GAD structure. | researchgate.net |

| Metabolomics (general) | Ganoderma lucidum growth | Higher content of this compound observed during the MS growth stage; revealed triterpenoid (B12794562) accumulation patterns. | mdpi.com |

Computational and In Silico Modeling

Computational and in silico approaches play a vital role in predicting molecular interactions, understanding complex biological networks, and guiding experimental design in this compound research.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and stability of this compound with various biological targets. These methods allow researchers to visualize the precise interactions at the atomic level, such as hydrogen bonds and hydrophobic interactions, between the compound and its potential protein targets.

Studies have employed these techniques to investigate GAD's potential interaction with targets relevant to neurodegenerative diseases. For instance, this compound showed a docking score of -9.1 kcal/mol when docked with Microtubule Affinity Regulation Kinase 4 (MARK4), a target for Alzheimer's disease, with significant hydrophobic and hydrogen bond interactions predicted nih.govresearchgate.net. In studies related to Parkinson's disease, this compound was predicted to interact with Leucine-rich repeat kinase 2 (LRRK2), specifically binding to the RoC GTPase domain researchgate.net. Furthermore, Ganoderic acid D2 (a related compound) was docked against Xanthine Oxidase (XOD) with a binding energy of -5.96 kcal/mol, showing strong interactions with specific amino acid residues arabjchem.org. In silico analyses also explore interactions with cytochrome P450 enzymes, which are critical for drug metabolism frontiersin.org.

Table 3: Computational Target Interaction Predictions for this compound and Related Compounds

| Target Protein | Method | Docking Score (kcal/mol) | Key Interactions/Binding Domain | Reference |

| MARK4 | Molecular Docking & MD Simulation | -9.1 | Hydrophobic, Hydrogen bonds | nih.govresearchgate.net |

| LRRK2 | Molecular Docking & MD Simulation | Not specified for GAD | RoC GTPase domain (for this compound) | researchgate.net |

| XOD | Molecular Docking | -5.96 (for D2) | ALA 1284, ALA 1281, ARG 1280, LYS 996 | arabjchem.org |

| CYP450 (e.g., CYP3A4) | In Silico Docking & MD Simulation | Not specified for GAD | Not specified for GAD | frontiersin.org |

Network Pharmacology for Systems-Level Understanding of Mechanisms

Network pharmacology integrates computational approaches to analyze the complex interactions between compounds, targets, and biological pathways, providing a systems-level understanding of drug mechanisms. Studies have utilized network pharmacology to investigate the anti-cancer effects of Ganoderma lucidum extracts, which contain this compound among other active compounds.

These analyses involve identifying active compounds in the extract, predicting their potential protein targets using databases and docking programs, and constructing compound-target and target-pathway networks. For example, a study identified 12 active compounds from Ganoderma lucidum extract, including this compound, and mapped them to approximately 20 predicted targets. The construction of compound-target networks revealed potential anti-cancer mechanisms and identified key target genes researchgate.nettownsendletter.com. Network pharmacology is also applied to understand the cellular responses to Ganoderma lingzhi triterpenes, including GAD, by analyzing their targets and signaling pathways rsc.org.

Computer-Automated Estimation of Possible Drug Target Networks

Complementary to network pharmacology, computer-automated estimation methods, often employed in conjunction with proteomic data, aim to systematically predict and map potential drug target networks. As mentioned in the proteomics section, one study used an in silico drug target searching program (INVDOCK) to evaluate the 21 proteins identified through proteomic analysis of this compound treatment. This evaluation facilitated the estimation of possible drug target networks, suggesting that all 21 identified proteins could be integrated into a single interconnected network chemfaces.com. This approach helps in understanding the pleiotropic effects of GAD by mapping its identified protein targets into a functional biological context.

In Vitro Cellular and Biochemical Assay Systems

Investigating the effects of this compound at the cellular level requires precise and sensitive assay systems. These methods allow researchers to quantify cellular responses, such as cell cycle progression, apoptosis, and morphological changes, providing crucial insights into the compound's biological impact.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a cornerstone technique for analyzing cell populations based on their physical and chemical characteristics. It is extensively used to assess cell cycle distribution and quantify apoptotic cells, offering quantitative data on how this compound influences cellular proliferation and programmed cell death.

Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, in HeLa human cervical carcinoma cells, this compound treatment was found to induce a G2/M cell cycle arrest and promote apoptosis, as evidenced by flow cytometric analysis and DNA fragmentation assays capes.gov.br. Similarly, in human amniotic mesenchymal stem cells (hAMSCs) subjected to oxidative stress, this compound treatment partially rescued cell cycle arrest in the G2/M phase. Specifically, the proportion of cells in the G2 phase was reduced from 29.3% ± 0.28% to 15.0% ± 0.20% in one study, and in another, the G2/M phase proportion decreased from 19.64% ± 0.28% to 15.11% ± 0.20% following GA-D treatment, suggesting a restoration of normal cell cycle progression nih.govnih.gov. These findings highlight the utility of flow cytometry in quantifying the impact of this compound on cellular kinetics.

Table 1: Flow Cytometry Analysis of Cell Cycle and Apoptosis

| Cell Line | Treatment | Observed Cell Cycle Effect | Cell Cycle Phase Distribution (%) | Apoptosis Effect | Reference |

| HeLa | This compound (GAD) | G2/M arrest | G2/M: [Specific data not detailed in snippet] | Induces apoptosis | capes.gov.br |

| hAMSCs (H₂O₂-induced senescence) | GA-D (10 μM) | Partial recovery from G2/M arrest | G2: 29.3% → 15.0% | Not specified | nih.gov |

| hAMSCs (H₂O₂-induced senescence) | GA-D (10 μM) | Partial rescue from G2/M arrest | G2/M: 19.64% → 15.11% | Not specified | nih.gov |

Advanced Imaging Techniques for Subcellular Events and Morphological Changes

Advanced imaging techniques, such as confocal microscopy and electron microscopy, are vital for visualizing the fine structural alterations and subcellular events induced by this compound. These methods allow for the observation of morphological changes in cells and the localization of compounds or their targets within cellular compartments.

Research has indicated that this compound can influence cellular morphology. For example, in senescent hAMSCs, treatment with GA-D led to a change in cell morphology from a flat appearance to a more normal fusiform shape nih.gov. Furthermore, studies on the broader class of ganoderic acids suggest their presence in various subcellular locations, including the plasma membrane, cytoplasm, nucleus, mitochondria, peroxisome, and endoplasmic reticulum caldic.com. These observations suggest that this compound may exert its effects by interacting with multiple cellular components and organelles, which can be visualized and analyzed through advanced imaging.

Reporter Gene Assays for Pathway Activity Monitoring

Reporter gene assays are powerful tools for dissecting complex cellular signaling pathways. By linking a reporter gene (e.g., luciferase or green fluorescent protein) to a specific promoter or regulatory element, researchers can monitor the activation or inhibition of particular pathways in response to this compound treatment.

While direct reporter gene assay data specifically for this compound is limited in the provided snippets, studies have identified key signaling pathways influenced by related ganoderic acids that could be monitored using such assays. For instance, Ganoderic Acid D has been shown to destabilize HIF-1α, leading to the downregulation of HIF-1α-dependent glycolytic genes, and is implicated in activating the p53/MDM2 pathway researchgate.net. These pathways, involving transcription factors like HIF-1α and the p53/MDM2 complex, are commonly studied using reporter gene systems to quantify their activation status in response to therapeutic agents.

Bioengineering and Synthetic Biology for Compound Production and Modification

The complex chemical structure and therapeutic potential of this compound have spurred interest in bioengineering and synthetic biology approaches for its efficient production and potential modification. These fields leverage genetic engineering and metabolic pathway manipulation to produce valuable compounds in heterologous hosts or to enhance their yield and properties.

Researchers have explored the heterologous biosynthesis of ganoderic acids (GAs) in engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast) sjtu.edu.cnfrontiersin.orgresearchgate.net. This involves identifying and expressing key genes, particularly cytochrome P450 (CYP) enzymes from Ganoderma lucidum, in a microbial chassis. For example, expressing specific CYP genes has enabled the production of GA derivatives in yeast, with strategies like increasing plasmid copy numbers leading to significant improvements in production yields, such as an 8.2-fold increase for a specific lanosta-dien-oic acid derivative frontiersin.org. These advancements in synthetic biology not only offer sustainable and scalable production methods for ganoderic acids but also pave the way for creating novel derivatives with potentially enhanced biological activities.

Future Research Directions and Perspectives on Ganoderenic Acid D

Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Pathways

The biosynthesis of ganoderic acids (GAs), including Ganoderenic Acid D, originates from the mevalonate (B85504)/isoprenoid pathway, which produces the precursor lanosterol (B1674476). mdpi.comresearchgate.net While key enzymes in the initial stages, such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol synthase (LS), have been identified, the subsequent steps are less understood. mdpi.com The transformation of lanosterol into the vast array of GAs involves a series of oxidation, reduction, and acylation reactions, but the specific enzymes responsible for these modifications remain largely elusive. frontiersin.orgnih.gov

Future research must focus on identifying and characterizing the undiscovered enzymes, particularly cytochrome P450 monooxygenases (CYPs) and glycosyltransferases, which are believed to play a critical role in the structural diversification of the ganoderic acid skeleton. nih.govresearchgate.netmdpi.com Understanding these enzymes is fundamental to fully mapping the biosynthetic network.

Furthermore, the regulatory mechanisms governing GA biosynthesis are intricate and require deeper investigation. Several transcription factors, including AreA, Crz1, LaeA, PacC, and Swi6, have been identified as regulators. mdpi.comfrontiersin.org Environmental factors such as light, temperature, and pH, along with signaling molecules like nitric oxide and reactive oxygen species, also significantly influence GA production. mdpi.com A key area of future study will be to unravel how these transcription factors and signaling pathways interact to control the expression of biosynthetic genes in response to environmental cues. For instance, the blue light receptor WC-2 has been shown to be a positive regulator of GA biosynthesis, but the detailed mechanism of how it modulates gene expression requires further exploration. mdpi.com

Table 1: Known Regulators and Enzymes in Ganoderic Acid Biosynthesis

| Category | Name | Function | Citation |

|---|---|---|---|

| Enzymes | 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) | Key enzyme in the mevalonate pathway | mdpi.comfrontiersin.org |

| Squalene synthase (SQS) | Catalyzes the first step specific to triterpene synthesis | mdpi.comfrontiersin.org | |

| Lanosterol synthase (LS) | Responsible for the formation of the lanostane (B1242432) skeleton | mdpi.comfrontiersin.org | |

| Cytochrome P450 enzymes (CYPs) | Involved in post-modification and diversification of GAs | nih.govmdpi.com | |

| Transcription Factors | AreA, Crz1, LaeA, PacC, Swi6 | Regulate the expression of GA biosynthetic genes | mdpi.comfrontiersin.org |

| Receptors | WC-2 (Blue Light Receptor) | Positive regulator of GA biosynthesis in response to light | mdpi.com |

Identification of Novel Molecular Targets and Complex Interaction Networks

This compound is known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. medchemexpress.com However, the precise molecular targets through which it exerts these effects are not fully understood. While studies have implicated pathways like the PERK/NRF2 signaling pathway in its protective effects against cellular senescence, a comprehensive map of its direct binding partners and downstream effectors is needed. nih.gov Ganoderic acids, as a class, are known to interact with various molecular pathways, including inhibiting tumor growth and suppressing angiogenesis. researchgate.net For example, Ganoderic Acid D has been shown to downregulate the mTOR signaling pathway in esophageal squamous cell carcinoma cells. nih.gov

Future investigations should employ advanced techniques such as proteomics, affinity chromatography, and computational molecular docking to identify direct protein targets of this compound. nih.govmdpi.com Uncovering these targets will provide mechanistic insights into its bioactivity and reveal potential new therapeutic applications. Building complex interaction networks based on these findings will help to understand how this compound modulates cellular processes in a holistic manner. Systems pharmacology approaches can help uncover the collaborative effects and underlying principles of how Ganoderma triterpenoids interact with multiple targets. nih.gov

Exploration of Synergistic Bioactivity with Other Natural Products or Existing Therapeutic Agents